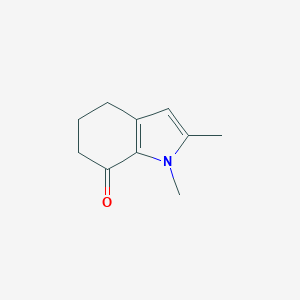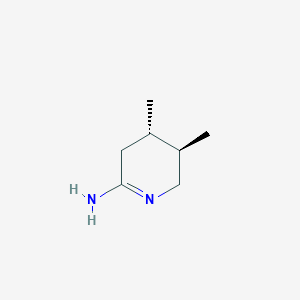
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as DMTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMTP is a chiral molecule and exists in two enantiomeric forms, (3R,4S)-DMTP and (3S,4R)-DMTP, which have different biological activities.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine is not fully understood. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and to activate the extracellular signal-regulated kinase (ERK) signaling pathway. BDNF is a protein that is involved in the growth, survival, and differentiation of neurons, while the ERK signaling pathway is involved in cell proliferation, differentiation, and survival.
Efectos Bioquímicos Y Fisiológicos
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have a variety of biochemical and physiological effects. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and emotion. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to decrease the levels of reactive oxygen species (ROS) and to increase the levels of glutathione, a potent antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine is that it is a chiral molecule and exists in two enantiomeric forms, which have different biological activities. Therefore, it is important to use the correct enantiomer in lab experiments.
Direcciones Futuras
There are several future directions for the study of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine. One future direction is to investigate the potential therapeutic applications of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in human clinical trials. Another future direction is to investigate the effects of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine on other neurotransmitters and signaling pathways. Additionally, it would be interesting to investigate the effects of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine on other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, or (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, is a chiral molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have neuroprotective effects, anticonvulsant effects, and to enhance learning and memory in animal models. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to have a variety of biochemical and physiological effects, including increasing the levels of dopamine and decreasing the levels of ROS. While there are limitations to using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in lab experiments, there are several future directions for the study of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, including investigating its potential therapeutic applications in human clinical trials and its effects on other neurological disorders.
Métodos De Síntesis
The synthesis of (3R,4S)-(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine involves the reaction of 3,4-dimethylpyridine with (R)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane and lithium aluminum hydride. The reaction yields (3R,4S)-(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine as a white solid with a melting point of 103-105°C.
Aplicaciones Científicas De Investigación
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been studied extensively in the scientific research community due to its potential therapeutic applications. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to have anticonvulsant effects and to enhance learning and memory in animal models.
Propiedades
Número CAS |
190909-62-7 |
|---|---|
Nombre del producto |
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,9)/t5-,6-/m0/s1 |
Clave InChI |
WBHSLGKHICTFFA-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1CC(=NC[C@@H]1C)N |
SMILES |
CC1CC(=NCC1C)N |
SMILES canónico |
CC1CC(=NCC1C)N |
Sinónimos |
2-Pyridinamine,3,4,5,6-tetrahydro-4,5-dimethyl-,(4S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)




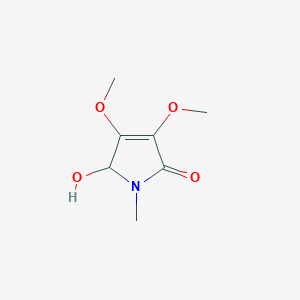

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
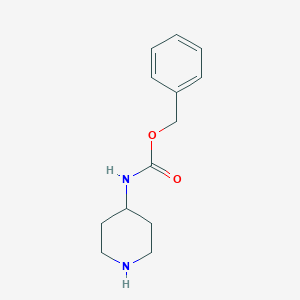
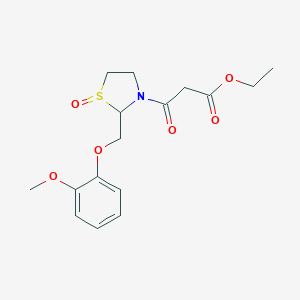
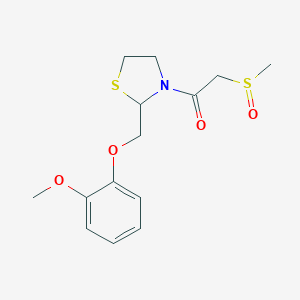
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
